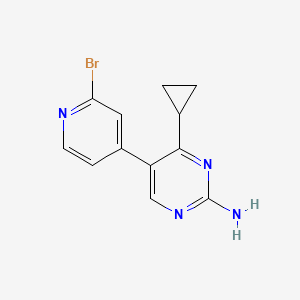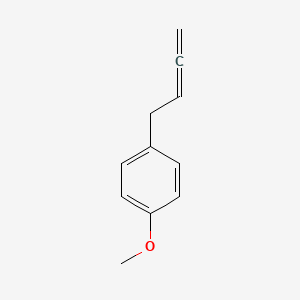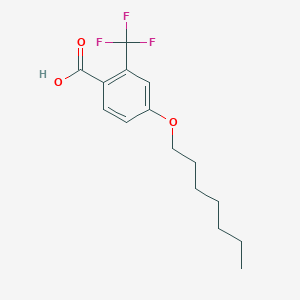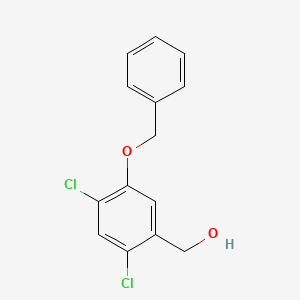
5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 2-position and a pyrimidine ring substituted with a cyclopropyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Pyrimidine Ring: The brominated pyridine is then reacted with a suitable cyclopropyl-substituted pyrimidine precursor under conditions that promote cyclization. This can involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Amination: The final step involves the introduction of an amine group at the 2-position of the pyrimidine ring. This can be achieved through nucleophilic substitution reactions using amine sources like ammonia or primary amines under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially converting them to piperidine or dihydropyrimidine derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium thiolate (NaSR), sodium amide (NaNH2), or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Piperidine derivatives, dihydropyrimidine derivatives.
Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Receptor Binding: Studied for its binding affinity to various biological receptors, including G-protein coupled receptors (GPCRs).
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Molecular Targets and Pathways:
Kinases: Inhibition of kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and survival.
GPCRs: Modulation of GPCR activity, affecting various physiological processes such as neurotransmission and immune response.
Comparación Con Compuestos Similares
2-Bromopyridine: Shares the brominated pyridine core but lacks the pyrimidine and cyclopropyl groups.
4-Cyclopropylpyrimidine: Contains the cyclopropyl-substituted pyrimidine ring but lacks the brominated pyridine moiety.
5-(2-Chloropyridin-4-yl)-4-cyclopropylpyrimidin-2-amine: Similar structure with a chlorine atom instead of bromine.
Uniqueness:
Structural Features: The combination of a brominated pyridine ring and a cyclopropyl-substituted pyrimidine ring makes this compound unique, providing distinct chemical reactivity and biological activity.
Reactivity: The presence of the bromine atom allows for versatile substitution reactions, enabling the synthesis of a wide range of derivatives.
Biological Activity: The specific arrangement of functional groups contributes to its potential as a multi-target compound in medicinal chemistry.
This detailed article provides a comprehensive overview of 5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H11BrN4 |
|---|---|
Peso molecular |
291.15 g/mol |
Nombre IUPAC |
5-(2-bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine |
InChI |
InChI=1S/C12H11BrN4/c13-10-5-8(3-4-15-10)9-6-16-12(14)17-11(9)7-1-2-7/h3-7H,1-2H2,(H2,14,16,17) |
Clave InChI |
IODHBHAJJQWZBG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=NC=C2C3=CC(=NC=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)

![2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan](/img/structure/B13969477.png)










